Trisalicylide

CAS No.: 5981-18-0

Cat. No.: VC8350909

Molecular Formula: C21H12O6

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5981-18-0 |

|---|---|

| Molecular Formula | C21H12O6 |

| Molecular Weight | 360.3 g/mol |

| IUPAC Name | 2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione |

| Standard InChI | InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H |

| Standard InChI Key | KYLIMUJRJDIPPF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

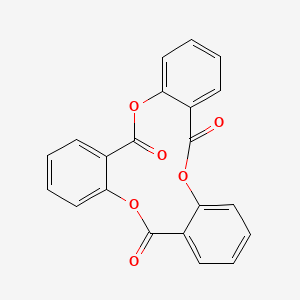

Trisalicylide, systematically named 2,10,18-trioxatetracyclo[18.4.0.0⁴,⁹.0¹²,¹⁷]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione, has a molecular formula of C₂₁H₁₂O₆ and a molecular weight of 360.3 g/mol . The IUPAC name reflects its tetracyclic framework comprising three lactone rings formed via ester linkages between salicylic acid derivatives.

Table 1: Key Identifiers of Trisalicylide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5981-18-0 | |

| SMILES | C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 | |

| InChI Key | KYLIMUJRJDIPPF-UHFFFAOYSA-N | |

| Density (Predicted) | 1.587 g/cm³ |

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal that trisalicylide adopts a propeller-like conformation in crystalline clathrates, with dihedral angles of ~120° between adjacent salicylide units . This chiral arrangement permits enantiomerization via helical intermediates, with activation energies of 67–72 kJ/mol, as determined by variable-temperature NMR . The interconversion kinetics follow Arrhenius behavior, with rate constants increasing exponentially above 25°C .

Synthesis and Optimization

Traditional Cyclodehydration Methods

Early syntheses of trisalicylide analogs, such as tri-o-thymotide (TOT), suffered from low yields (~35%) due to competing decarboxylation and dimerization side reactions . For instance, heating o-thymotic acid in acetic anhydride produced di-o-thymotide (DOT) and thymol adducts, complicating purification .

Modern High-Yield Protocols

Replacing acetic anhydride with neat POCl₃ at 50°C suppresses side reactions, achieving 93% yield of TOT . This method generalizes to other salicylic acid derivatives, enabling scalable production of trisalicylide analogs:

Table 2: Comparative Yields in Trisalicylide Synthesis

| Starting Material | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| o-Thymotic Acid | Acetic Anhydride | H₂SO₄ | 35 | |

| o-Thymotic Acid | Neat POCl₃ | POCl₃ | 93 | |

| 3,6-Dimethylsalicylic Acid | Pyridine | POCl₃ | 89 |

The use of POCl₃ facilitates rapid cyclization by acting as both a solvent and dehydrating agent, minimizing decarboxylative byproducts .

Physicochemical Properties

Thermal Stability and Solubility

Trisalicylide decomposes at temperatures exceeding 250°C, with a melting point of 198–202°C . It exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform (12.7 mg/mL) and dimethyl sulfoxide (DMSO) .

Spectroscopic Signatures

-

¹H NMR (CDCl₃): Three distinct aromatic proton environments at δ 7.02 (doublet, J = 8.4 Hz), δ 7.45 (triplet, J = 7.8 Hz), and δ 7.89 (doublet, J = 8.1 Hz), corresponding to ortho, meta, and para positions relative to ester groups .

-

IR (KBr): Strong absorptions at 1765 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C asymmetric stretch) .

Applications and Related Compounds

Clathrate Host-Guest Chemistry

Trisalicylide analogs like tri-o-thymotide form inclusion complexes with small molecules (e.g., benzene, chloroform) via van der Waals interactions . The helical conformation of the host creates a cavity diameter of ~6 Å, suitable for encapsulating planar aromatic guests .

Table 3: Pharmacokinetic Comparison: CMT vs. Trisalicylide

| Parameter | Choline Magnesium Trisalicylate | Trisalicylide |

|---|---|---|

| Bioavailability | 85–90% | Not applicable |

| Protein Binding | 95–98% | N/A |

| Renal Clearance | 70–80% | N/A |

| Half-Life | 9–12 hours | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume